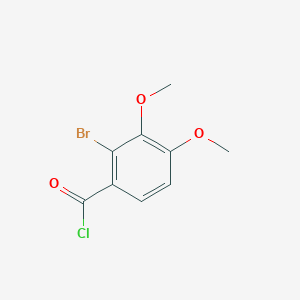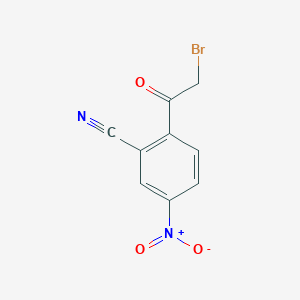
2-(2-Bromoacetyl)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoacetyl)-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromoacetyl group and a nitro group attached to a benzene ring, along with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetyl)-5-nitrobenzonitrile typically involves the bromination of 2-acetyl-5-nitrobenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the acetyl position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoacetyl)-5-nitrobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding amides, thioesters, or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of amides, thioesters, or esters.
Reduction: Formation of 2-(2-Aminoacetyl)-5-nitrobenzonitrile.
Oxidation: Formation of 2-(2-Bromoacetyl)-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-(2-Bromoacetyl)-5-nitrobenzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoacetyl)-5-nitrobenzonitrile involves its interaction with nucleophilic sites in biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Bromoacetyl)-4-nitrobenzonitrile: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-(2-Bromoacetyl)-5-chlorobenzonitrile: Contains a chlorine atom instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
2-(2-Bromoacetyl)-5-nitrobenzonitrile is unique due to the presence of both a bromoacetyl group and a nitro group, which confer distinct reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound for scientific investigations.
Propiedades
Fórmula molecular |
C9H5BrN2O3 |
|---|---|
Peso molecular |
269.05 g/mol |
Nombre IUPAC |
2-(2-bromoacetyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-9(13)8-2-1-7(12(14)15)3-6(8)5-11/h1-3H,4H2 |
Clave InChI |
FNGLDGWNYMVMSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
propanoic acid](/img/structure/B12952765.png)
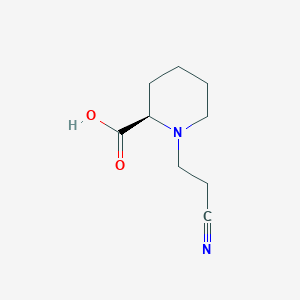

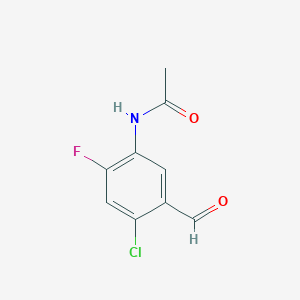
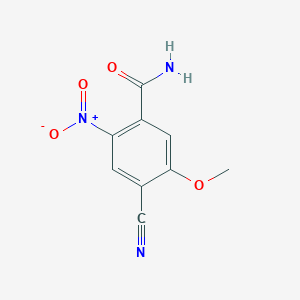
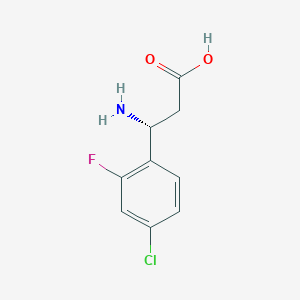
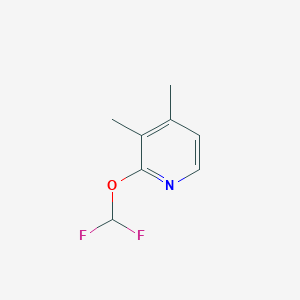

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
